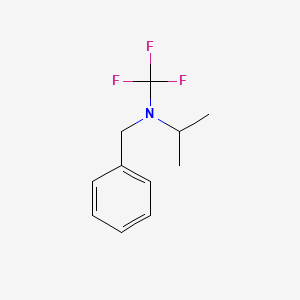

N-Benzyl-N-(trifluoromethyl)propan-2-amine

Description

Properties

CAS No. |

143490-29-3 |

|---|---|

Molecular Formula |

C11H14F3N |

Molecular Weight |

217.23 g/mol |

IUPAC Name |

N-benzyl-N-(trifluoromethyl)propan-2-amine |

InChI |

InChI=1S/C11H14F3N/c1-9(2)15(11(12,13)14)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |

InChI Key |

CJQSGXZOSBFLIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the N-Benzyl-N-(trifluoromethyl)propan-2-amine Core

The direct construction of the this compound structure can be achieved through several modern synthetic routes. These methods focus on efficiently forming the crucial carbon-nitrogen bonds and, in many cases, controlling the stereochemistry at the chiral center.

Reductive amination is a cornerstone method for amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the target amine. To synthesize this compound, this approach would utilize 1,1,1-trifluoroacetone (B105887) and benzylamine (B48309).

The process begins with the condensation of the ketone and amine, often catalyzed by a trace amount of acid, to form the corresponding N-benzyl trifluoromethylketimine. This intermediate is then reduced in situ. A key challenge is the choice of reducing agent. Strong reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the starting ketone, leading to unwanted side products. Therefore, milder, more selective reagents are preferred. youtube.com

Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent for this transformation because it is less reactive than NaBH₄ and selectively reduces the protonated imine (iminium ion) intermediate over the ketone. youtube.com Other reducing systems, such as catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), can also be employed. researchgate.net For instance, heterogeneous gold catalysts have been shown to be effective in the reductive amination of ketones with benzylamine under hydrogen pressure. researchgate.net

A general scheme for this approach is presented below:

| Reactant 1 | Reactant 2 | Intermediate | Reducing Agent | Product |

| 1,1,1-Trifluoroacetone | Benzylamine | N-Benzyl trifluoromethylketimine | NaBH₃CN or H₂/Catalyst | This compound |

This method is highly versatile and widely used for preparing a broad range of amines. researchgate.net

Introducing chirality into α-trifluoromethyl amines is of significant interest, as the stereochemistry can have profound effects on a molecule's biological activity. nih.gov The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a primary strategy for accessing these enantioenriched amines. nih.gov

Key strategies for achieving stereoselectivity include:

Use of Chiral Auxiliaries: A chiral amine, such as a chiral α-methylbenzylamine, can be reacted with the trifluoromethylated ketone. The resulting diastereomeric imines can be separated or, more commonly, subjected to a diastereoselective reduction. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target amine. researchgate.net

Catalytic Asymmetric Reduction: This approach involves the use of a chiral catalyst to reduce the achiral imine intermediate enantioselectively. Various transition-metal complexes with chiral ligands are employed for this purpose. The success of this method often depends on the ability to control the E/Z geometry of the ketimine, as different isomers can lead to opposite enantiomers of the product. nih.gov

Nucleophilic Addition to Imines: Chiral α-trifluoromethyl amines can also be synthesized via the enantioselective addition of carbon-based nucleophiles to trifluoromethyl imines using chiral catalysts. nih.gov

A recent development involves the stereospecific isomerization of chiral allylic amines, followed by a diastereoselective reduction, to produce γ-trifluoromethylated aliphatic amines with two stereogenic centers. acs.orgresearchgate.net

A powerful and increasingly popular method for C-N bond formation is the transition-metal-catalyzed insertion of carbenoids into N-H bonds. nih.govacs.org This strategy offers a direct route to α-substituted amines. In the context of synthesizing the target molecule's core, this would involve the reaction of benzylamine with a carbene precursor derived from a diazopropane derivative.

The reaction is typically catalyzed by rhodium or copper complexes. More recently, biocatalytic approaches using engineered enzymes, such as myoglobin variants, have emerged for asymmetric N-H carbene insertion. nih.gov These biocatalysts can provide high yields and excellent enantioselectivity by creating a finely tuned chiral environment around the active site. nih.govacs.org

The general reaction is as follows: Benzyl-NH₂ + N₂=C(CH₃)(CF₃) --(Catalyst)--> this compound + N₂

This method is attractive for its atom economy and the mild conditions under which it can often be performed. researchgate.netnih.gov

Precursor Chemistry and Intermediate Derivatization

The synthesis of this compound can also be approached by first constructing a simpler scaffold and then introducing the necessary functional groups. This often involves the chemistry of trifluoroacetyl derivatives or the use of strained ring precursors.

An alternative synthetic pathway involves the acylation of benzylamine with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form N-benzyl-2,2,2-trifluoroacetamide. researchgate.net This stable amide intermediate can then be elaborated to the final product.

The key transformation required is the conversion of the amide carbonyl group into a methylene (B1212753) group bearing an isopropyl group. This is a challenging multi-step process. A more direct route from the amide would involve α-alkylation followed by reduction. However, a more common approach is to reduce the amide to the corresponding amine, N-benzyl-2,2,2-trifluoroethanamine, and then introduce the isopropyl group.

A summary of the initial acylation step is provided in the table below:

| Amine | Acylating Agent | Reaction Type | Product | Reference |

| Benzylamine | Trifluoroacetic Anhydride (TFAA) | Acylation | N-benzyl-2,2,2-trifluoroacetamide | researchgate.net |

This approach highlights the utility of stable, commercially available trifluoroacetyl building blocks in constructing the desired trifluoromethylamine scaffold. iu.edu

Strained heterocyclic compounds like aziridines and azetidines are versatile precursors for the synthesis of complex amines due to their propensity to undergo ring-opening reactions. nih.gov

A particularly relevant strategy involves the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines. These compounds can be prepared in a four-step sequence starting from ethyl 4,4,4-trifluoroacetoacetate. acs.org The key step is a base-induced ring closure of a γ-chloro-α-trifluoromethyl amine intermediate.

Once formed, these 2-CF₃-azetidines can be "activated" by protonation, alkylation, or acylation of the ring nitrogen. This activation facilitates a subsequent regiospecific ring-opening reaction. Nucleophiles such as hydrides, organometallics, or other reagents can attack the C4 position of the azetidinium ion, cleaving the C4-N bond and yielding a diverse array of acyclic α-trifluoromethylated amines. acs.org For the synthesis of this compound, this would involve a 1-benzyl-2-(trifluoromethyl)azetidine precursor and ring-opening with a nucleophile that delivers the isopropyl group.

| Precursor | Activation | Ring-Opening | Product Class |

| 1-Alkyl-2-(trifluoromethyl)azetidine | Protonation, Alkylation, or Acylation | Nucleophilic attack at C4 | Acyclic α-(Trifluoromethyl)amines |

This methodology provides a flexible entry point to a wide variety of α-CF₃-amines from a common heterocyclic intermediate. acs.org

Preparation of Functionalized Benzyl (B1604629) and Trifluoromethyl Intermediates

The synthesis of this compound relies on the availability of suitably functionalized benzyl and trifluoromethyl-containing precursors.

Functionalized Benzyl Intermediates: The preparation of functionalized benzyl groups often involves standard organic transformations. For instance, 3,5-bis(trifluoromethyl)benzylamine can be synthesized from 3,5-bis(trifluoromethyl)benzoic acid through a multi-step process involving conversion to the corresponding acyl chloride, followed by amidation and subsequent reduction. Another approach involves the direct amidation of stearic acid with 3,5-bis(trifluoromethyl)benzylamine under solvent-free conditions at elevated temperatures to yield N-(3,5-bis(trifluoromethyl)benzyl)stearamide mdpi.com. Furthermore, leveraging the electron-withdrawing nature of trifluoromethyl groups on benzyl protecting groups has been shown to influence the stereoselectivity of glycosylation reactions, indicating a method to modulate reactivity nih.gov.

Trifluoromethyl Intermediates: The introduction of the trifluoromethyl group often utilizes specialized reagents. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters are valuable intermediates that can be synthesized through lithiation-boronation protocols. These intermediates are crucial for introducing trifluoromethylated heterocyclic moieties into larger molecules rsc.orgresearchgate.net. Another key precursor, benzyl 2-diazotrifluoropropanoate, serves as a carbene donor for the synthesis of α-trifluoromethylated amines nih.govacs.org. The synthesis of α-(trifluoromethylsulfonyl) aryl acetic acid esters can be achieved through a one-pot Michael reaction, providing a route to functionalized triflones researchgate.net.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and selective routes to construct the this compound framework.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling, in particular, is widely used for the synthesis of biaryls and can be adapted for the preparation of N-aryl and N-benzyl amines nih.gov. This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base .

For the synthesis of trifluoromethylated compounds, Suzuki-Miyaura coupling of trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids with heteroaryl halides has been successfully employed to produce highly functionalized pyridine and pyrazole (B372694) derivatives rsc.orgresearchgate.net. While direct Suzuki-Miyaura coupling to form the N-benzyl bond of the target molecule is less common, related palladium-catalyzed reactions are highly relevant. For example, palladium-catalyzed N-arylation of primary aliphatic amines can be performed in tandem with carboamination to produce N-aryl-2-benzyl pyrrolidines nih.gov. Additionally, ammoniomethyl trifluoroborates have been used in Suzuki-Miyaura cross-couplings to access biologically relevant aryl- and heteroaryl-methylamine motifs nih.gov. The choice of ligand is critical in these reactions, with bulky, electron-rich monophosphines showing excellent performance in the coupling of aryl chlorides rsc.org.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| Trifluoromethyl-substituted Pyridylboronic Acid | Heteroaryl Halide | Palladium Catalyst | CF3-substituted Aryl/Heteroaryl-pyridines | rsc.orgresearchgate.net |

| γ-amino alkene | Aryl Bromide | Palladium/Phosphine Catalyst | N-Aryl-2-benzylpyrrolidine | nih.gov |

| Ammoniomethyl trifluoroborate | Aryl Bromide | Aminobiphenyl Palladium Precatalyst | Secondary Arylmethanamine | nih.gov |

A powerful and atom-economical approach for forming carbon-carbon bonds is the direct C-H activation and arylation of sp3-hybridized carbon atoms. Ruthenium catalysts have proven effective in directing the arylation of benzylic positions.

A ruthenium(II)-catalyzed protocol has been developed for the direct arylation of benzylic amines using aryl halides (bromides or iodides) as the aryl source nih.govacs.orgtuwien.at. This method employs a 3-substituted pyridine as a directing group to achieve high regioselectivity for the benzylic sp3 position, with minimal competitive sp2 arylation nih.govacs.org. The addition of potassium pivalate has been found to be an important additive in this transformation acs.orgtuwien.at. Similarly, a ruthenium(0)-catalyzed direct arylation of the benzylic sp3 carbons of acyclic amines with arylboronates has been reported, also utilizing a N-(2-pyridyl) directing group acs.orgresearchgate.net. A crucial aspect of this methodology is the ability to remove the directing group after the arylation, providing access to bis-arylated methylamines nih.govacs.orgacs.org.

| Catalyst | Aryl Source | Directing Group | Key Additive | Reference |

|---|---|---|---|---|

| Ruthenium(II) | Aryl Bromides/Iodides | 3-Substituted Pyridine | Potassium Pivalate | nih.govacs.orgtuwien.at |

| Ruthenium(0) | Arylboronates | N-(2-pyridyl) | - | acs.orgresearchgate.net |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Engineered enzymes can catalyze reactions with high enantioselectivity under mild conditions.

A biocatalytic strategy for the synthesis of enantioenriched α-trifluoromethyl amines has been developed utilizing engineered variants of cytochrome c552 from Hydrogenobacter thermophilus nih.govacs.org. This enzyme catalyzes an asymmetric N-H carbene insertion reaction with benzyl 2-diazotrifluoropropanoate as the carbene donor, achieving high yields (up to >99%) and enantiomeric ratios (up to 95:5 er) nih.govacs.org. This methodology is applicable to a broad range of aryl amine substrates and provides a sustainable route to valuable fluorinated building blocks nih.govacs.org. The enantioselectivity of the enzyme can even be inverted by varying the diazo reagent, allowing access to the opposite enantiomers with high enantiomeric excess acs.org. This biocatalytic approach represents a significant advancement, as there is no reported chemocatalytic counterpart for this specific transformation nih.gov.

Chemical Transformations and Derivatization Strategies

Once synthesized, this compound and its analogs can undergo various chemical transformations to generate a diverse range of derivatives.

Amination: The amine functionality can be further elaborated. For instance, N-substituted nitroanilines can be prepared via nucleophilic aromatic substitution, as demonstrated by the reaction of 3,5-bis(trifluoromethyl)benzylamine with 1-fluoro-2-nitrobenzene mdpi.com. Palladium-catalyzed three-component reactions of N-tosyl hydrazones, isonitriles, and amines provide a route to construct amidine frameworks rsc.org.

Oxidation: While specific oxidation pathways for this compound are not detailed in the provided context, related transformations suggest possibilities. For instance, ruthenium-catalyzed oxidative dehydrogenation can lead to the formation of imines as byproducts in direct arylation reactions acs.org.

Cyclization Reactions and Heterocycle Formation

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and intramolecular cyclization of appropriately functionalized amines is a powerful strategy to construct these scaffolds. While direct cyclization examples for this compound are not extensively documented, methodologies applied to analogous N-benzyl and α-trifluoromethyl amine structures provide a clear blueprint for potential transformations. These reactions leverage the existing backbone to form new ring systems, such as pyrrolidines and benzazepinones, often with high stereocontrol.

One relevant approach involves the acid-mediated cyclization of N-tosyl-α-(trifluoromethyl)homoallylamine derivatives. In this process, treatment of the homoallylamine with a protic acid induces an intramolecular reaction to afford N-tosyl-α-(trifluoromethyl)pyrrolidine derivatives researchgate.net. The reaction conditions can influence the stereochemical outcome, with moderate conditions favoring the trans product and more drastic conditions yielding the cis isomer as the major product researchgate.net. A related iodocyclization can be achieved using iodine in the presence of sodium bicarbonate researchgate.net.

Another pertinent strategy is the cyclodehydration of N-benzyl-4-amino-1,2-butanediols. This reaction, utilizing thionyl chloride (SOCl₂), efficiently produces substituted N-benzyl-3-hydroxypyrrolidines. tandfonline.comtandfonline.com The amino diol precursors are readily accessible, making this a practical route to functionalized pyrrolidine rings, a common motif in biologically active compounds tandfonline.comtandfonline.com.

Furthermore, strong acids like trifluoromethanesulfonic acid (TfOH) can mediate the cyclization of N-benzyl-cinnamamides. This reaction proceeds through ring opening of precursor N-benzyl-4-aryl-azetidinones to form the cinnamamides, which then undergo intramolecular cyclization to yield 5-aryl-benzazepin-3-ones researchgate.net. This demonstrates a pathway to larger, seven-membered heterocyclic systems from N-benzyl precursors researchgate.net.

The following table summarizes key findings from these cyclization methodologies.

Table 1: Methodologies for Heterocycle Formation via Cyclization

| Starting Material Class | Reagents | Product Heterocycle | Key Findings |

|---|---|---|---|

| N-tosyl-α-(trifluoromethyl)homoallylamines | Protic Acid (e.g., TsOH) | N-tosyl-5-(trifluoromethyl)pyrrolidines | Reaction conditions control stereoselectivity (cis vs. trans isomers) researchgate.net. |

| N-benzyl-4-amino-1,2-butanediols | Thionyl Chloride (SOCl₂) | N-benzyl-3-hydroxypyrrolidines | Efficient cyclodehydration provides access to functionalized pyrrolidines tandfonline.comtandfonline.com. |

| N-benzyl-cinnamamides | Triflic Acid (TfOH) | 5-aryl-benzazepinones | Enables the formation of seven-membered rings through acid-mediated cyclization researchgate.net. |

Introduction of Diverse Substituents for Scaffold Diversification

Scaffold diversification is crucial for developing structure-activity relationships (SAR) in drug discovery. For a molecule like this compound, diversification can be achieved by introducing a variety of substituents on the benzyl ring or by modifying the amine structure.

The reactivity of the amine can be influenced by substituents on the benzyl group. Studies on the reaction of meta- and para-substituted benzylamines with benzyl bromide show that electron-withdrawing groups, such as trifluoromethyl (CF₃), decrease the reaction rate, whereas electron-donating groups increase it researchgate.net. This predictable electronic effect is a key consideration when planning synthetic modifications and functionalization of the benzyl moiety researchgate.netresearchgate.net.

A practical method for synthesizing a library of diverse N-benzyl aniline (B41778) derivatives involves the reaction of (E)-2-arylidene-3-cyclohexenones with various primary amines researchgate.net. This catalyst- and additive-free method proceeds through a sequential imine condensation–isoaromatization pathway. It tolerates a wide range of primary amines, including those with different electronic properties and steric bulk on the benzyl group, affording a series of N-substituted anilines in moderate to good yields researchgate.net. This approach allows for the systematic variation of the N-benzyl portion of the molecule.

Further functionalization can be achieved through nucleophilic aromatic substitution followed by reduction. For instance, N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine was prepared in two steps starting from 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene mdpi.com. The initial substitution reaction is followed by the catalytic hydrogenation of the nitro group to an amine. This secondary amine provides a handle for further reactions, such as the construction of benzimidazole rings mdpi.com.

The table below outlines selected methods for introducing substituents and achieving scaffold diversification.

Table 2: Strategies for Scaffold Diversification

| Methodology | Reactants | Product Type | Key Features |

|---|---|---|---|

| Nucleophilic Substitution | Substituted Benzylamines, Benzyl Bromide | Dibenzylamines | Reaction rate is modulated by electronic nature of substituents on the benzyl ring (e.g., CF₃ is rate-decreasing) researchgate.net. |

| Imine Condensation–Isoaromatization | (E)-2-arylidene-3-cyclohexenones, Primary Benzylamines | 2-benzyl-N-substituted anilines | Catalyst-free method allowing for broad diversification of the N-benzyl group researchgate.net. |

Sophisticated Spectroscopic and Analytical Characterization Techniques in Research

Application of Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the detailed elucidation of a molecule's three-dimensional structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-Benzyl-N-(trifluoromethyl)propan-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the benzyl (B1604629) group would likely appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons (CH₂) would likely present as a singlet or a quartet depending on coupling with the isopropyl methine proton, expected around 3.7-4.6 ppm. The isopropyl group would exhibit a methine (CH) proton, likely a septet, and two methyl (CH₃) groups, which would appear as a doublet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The aromatic carbons of the benzyl group would show multiple signals between 125 and 141 ppm. The benzylic carbon is anticipated around 53 ppm. The carbons of the isopropyl group would also be identifiable. The trifluoromethyl group's carbon would exhibit a characteristic quartet due to coupling with the three fluorine atoms, with a chemical shift influenced by the electron-withdrawing nature of the fluorine atoms. rsc.orgrsc.org

¹⁹F NMR: The fluorine-19 NMR is particularly informative for fluorinated compounds. The trifluoromethyl (CF₃) group in this compound would be expected to show a singlet in the ¹⁹F NMR spectrum, as there are no neighboring fluorine atoms. Its chemical shift, anticipated in the range of -60 to -70 ppm relative to a standard like CFCl₃, is sensitive to the electronic environment, making it a valuable probe for confirming the presence and integrity of the trifluoromethyl moiety. rsc.orgnih.gov

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Inferred from |

| ¹H NMR | |||

| Aromatic-H | 7.2 - 7.4 | Multiplet | rsc.org |

| Benzylic-CH₂ | 3.7 - 4.6 | Singlet/Quartet | rsc.org |

| Isopropyl-CH | 2.8 - 3.2 | Septet | rsc.org |

| Isopropyl-CH₃ | 1.1 - 1.3 | Doublet | rsc.org |

| ¹³C NMR | |||

| Aromatic-C | 125 - 141 | Multiple signals | rsc.orgrsc.org |

| Benzylic-C | ~53 | - | rsc.org |

| CF₃ | ~125 (quartet) | Quartet | rsc.orgrsc.org |

| Isopropyl-C | - | - | rsc.org |

| ¹⁹F NMR | |||

| CF₃ | -60 to -70 | Singlet | rsc.orgnih.gov |

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. youtube.com These two techniques are often used in a complementary fashion.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to display characteristic absorption bands. Key vibrations would include C-H stretching from the aromatic and aliphatic parts of the molecule, typically in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The strong electron-withdrawing nature of the trifluoromethyl group gives rise to intense C-F stretching bands, which are expected in the 1100-1350 cm⁻¹ region. C-N stretching vibrations are also anticipated, though they can sometimes be weak and coupled with other vibrations. researchgate.netnist.govnih.gov

FT-Raman Spectroscopy: The FT-Raman spectrum would complement the FT-IR data. Aromatic ring vibrations are often strong in Raman spectra, providing clear signals for the benzyl group. The symmetric C-F stretching of the CF₃ group may also be observable.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique | Inferred from |

| Aromatic C-H stretch | 3000 - 3100 | FT-IR, FT-Raman | researchgate.net |

| Aliphatic C-H stretch | 2850 - 3000 | FT-IR, FT-Raman | researchgate.net |

| Aromatic C=C stretch | 1450 - 1600 | FT-IR, FT-Raman | researchgate.net |

| C-F stretch (CF₃) | 1100 - 1350 | FT-IR | nih.gov |

| C-N stretch | 1020 - 1250 | FT-IR | spectrabase.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be dominated by the absorptions of the benzene (B151609) ring in the benzyl group. Aromatic compounds typically exhibit one or more absorption bands in the UV region due to π → π* transitions. youtube.com For a simple benzylamine (B48309), absorption maxima are observed around 206 nm and 256 nm. sielc.com The presence of the trifluoromethyl group is not expected to significantly shift these absorptions into the visible region, but may cause subtle shifts in the position and intensity of the bands. The primary use of UV-Vis spectroscopy in this context would be to confirm the presence of the aromatic chromophore and for quantitative analysis in chromatographic methods. rsc.org

Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Expected λₘₐₓ (nm) | Type of Transition | Inferred from |

| Benzyl group | ~206 | π → π | sielc.com |

| Benzyl group | ~256 | π → π | sielc.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₁H₁₄F₃N).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be useful for assessing the purity of a sample and identifying any volatile impurities. The mass spectrum obtained from GC-MS would show the molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways would include the loss of the trifluoromethyl group, cleavage of the benzyl group (producing a tropylium (B1234903) ion at m/z 91), and fragmentation of the isopropylamine (B41738) moiety.

Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Description | Inferred from |

| Molecular Ion [M]⁺ | 217.11 | C₁₁H₁₄F₃N⁺ | nih.gov |

| [M - CF₃]⁺ | 148 | Loss of trifluoromethyl radical | - |

| [C₇H₇]⁺ | 91 | Tropylium ion from benzyl group | nih.gov |

| [C₃H₈N]⁺ | 58 | Fragment from propan-2-amine moiety | nih.gov |

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound or a salt thereof can be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique is also capable of determining the absolute stereochemistry if the molecule is chiral and crystallized as a single enantiomer. For this compound, which is achiral, X-ray crystallography would confirm the connectivity of the atoms and provide insights into intermolecular interactions, such as hydrogen bonding (if a suitable hydrogen bond donor or acceptor is present in a co-crystal) and van der Waals forces, which govern the crystal packing. researchgate.netnih.govmdpi.comjhu.edu

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and assessment of purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of organic compounds. For this compound, a reversed-phase HPLC method, likely using a C18 column, would be developed. nih.govchromatographyonline.com The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, possibly with additives like trifluoroacetic acid to improve peak shape. HPLC with a UV detector set at one of the absorption maxima of the benzyl group would be used to determine the purity of the compound and to monitor the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic method used for monitoring reactions and for preliminary purity checks. A suitable solvent system would be developed to achieve good separation of the product from starting materials and byproducts on a silica (B1680970) gel plate. The spots can be visualized under a UV lamp due to the UV-active benzyl group.

Computational and Theoretical Investigations of N Benzyl N Trifluoromethyl Propan 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No specific literature or datasets were identified that performed and reported on Density Functional Theory (DFT) calculations for N-Benzyl-N-(trifluoromethyl)propan-2-amine. Such calculations are crucial for understanding the fundamental electronic properties of a molecule.

There are no available published studies detailing the optimized molecular geometry or the conformational landscape of this compound derived from computational methods. This type of analysis would typically involve identifying the lowest energy conformations and the rotational barriers between them.

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting energy gap for this compound, are not present in the surveyed literature. The HOMO-LUMO gap is a key parameter used to describe a molecule's chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) map for this compound, which would visually indicate the electron-rich and electron-deficient regions of the molecule to predict sites of electrophilic and nucleophilic attack, has not been published. MEP analysis is a valuable tool for understanding a molecule's reactivity and intermolecular interactions.

Molecular Dynamics Simulations and Conformational Landscape Exploration

No research articles or public data repositories were found that describe the use of molecular dynamics (MD) simulations to explore the conformational landscape and dynamic behavior of this compound over time.

Molecular Docking Studies for Elucidating Binding Modes with Target Macromolecules (excluding clinical implications)

There are no publicly available molecular docking studies for this compound. Such studies would computationally predict the preferred orientation of the molecule when bound to a specific receptor or enzyme, providing insights into its potential interactions at a molecular level.

Analysis of Non-Covalent Interactions and Stabilization Energies (e.g., NBO Analysis)

No Natural Bond Orbital (NBO) analysis or similar studies focused on quantifying the non-covalent interactions and stabilization energies within the molecular structure of this compound have been found in the public domain. NBO analysis provides detailed insight into intramolecular and intermolecular bonding and charge transfer interactions.

Structure Activity Relationship Sar Investigations and Molecular Design Principles

Systematic Modification of the N-Benzyl-N-(trifluoromethyl)propan-2-amine Scaffold for SAR Studies

Structure-activity relationship (SAR) studies for scaffolds similar to this compound involve methodical modifications to understand the chemical requirements for biological activity. Research on analogous structures, such as N-benzyl phenethylamines and N-benzyl-2-phenylpyrimidin-4-amine derivatives, provides a framework for these investigations. acs.orgnih.gov

Key modifications typically explore:

The Benzyl (B1604629) Group: Substitutions on the aromatic ring of the benzyl moiety are a primary focus. The position, size, and electronic nature (electron-donating or electron-withdrawing) of substituents can significantly influence binding affinity and selectivity. For instance, in related N-benzyl phenethylamines, substitutions at the 4-position of the benzyl ring were found to be well-tolerated. acs.org

The Trifluoromethyl Group: While this group is a defining feature, its position on the N-alkyl chain can be varied to probe its influence on the molecule's electronic and conformational properties.

A common strategy involves creating a library of analogs where one part of the molecule is systematically changed while the others are kept constant. For example, in the study of N-benzyl-2-phenylpyrimidin-4-amine derivatives, various amines were reacted with a core scaffold to produce a range of analogs, which were then evaluated for their inhibitory activity. acs.org Similarly, a series of N-benzyl phenethylamines were synthesized with different substituents on the benzyl ring to assess their impact on receptor binding and functional activity. nih.gov

Table 1: Representative Modifications in SAR Studies of Related Scaffolds

| Scaffold Class | Modification Site | Substituents Explored | Observed Impact | Reference |

|---|---|---|---|---|

| N-Benzyl-2-phenylpyrimidin-4-amine | Benzyl Ring | Phenyl, 3-pyridyl, 4-pyridyl | 3-pyridyl and 4-pyridyl substitutions showed improved potency. | acs.org |

| N-Benzyl Phenethylamines | Benzyl Ring | 2-Methoxy, 2-Hydroxy, 2-Fluoro | N-(2-hydroxybenzyl) substitution resulted in the highest functional potency. | nih.gov |

Influence of Trifluoromethyl Group Substitution on Molecular Recognition and Electronic Properties

The -CF3 group is strongly electron-withdrawing, which can significantly alter the electron density of the surrounding molecular framework. mdpi.com This electronic perturbation can influence the acidity or basicity of nearby functional groups, such as the amine nitrogen, and can affect the molecule's interaction with biological targets through modified electrostatic and hydrogen-bonding potential.

Furthermore, the trifluoromethyl group is highly lipophilic, with a Hansch hydrophobicity constant (π) of +0.88. mdpi.com This increased lipophilicity can enhance the ability of a molecule to cross biological membranes, a property that is crucial for reaching intracellular targets. mdpi.com The presence of the -CF3 group can also introduce favorable interactions with specific pockets in target proteins, potentially increasing binding affinity. For example, in studies of other scaffolds, the trifluoromethyl group has been shown to improve binding selectivity and pharmacokinetic profiles. mdpi.com

In the context of this compound, the -CF3 group attached to the propan-2-amine backbone would be expected to:

Decrease the basicity of the amine nitrogen due to its strong electron-withdrawing nature.

Increase the lipophilicity of the molecule, potentially influencing its distribution and transport properties.

Role of the Benzyl Moiety in Scaffold-Target Interactions

The benzyl moiety is a fundamental component of the this compound scaffold, playing a crucial role in its interaction with biological targets. This group, consisting of a benzene (B151609) ring attached to a CH2 group, can engage in several types of non-covalent interactions that are critical for molecular recognition and binding affinity.

The aromatic ring of the benzyl group can participate in:

Hydrophobic Interactions: The nonpolar surface of the benzene ring can interact favorably with hydrophobic pockets within a protein's binding site.

π-π Stacking: The electron-rich π-system of the benzene ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan in the target protein.

Cation-π Interactions: The π-face of the benzene ring can interact with positively charged residues in the binding site.

CH-π Interactions: The C-H bonds of the benzyl group can interact with the π-systems of aromatic residues.

Studies on related N-benzyl derivatives have highlighted the importance of this moiety. For example, in a series of N-benzyl phenethylamines, the substitution pattern on the benzyl ring was found to dramatically affect both binding affinity and functional activity at serotonin (B10506) receptors. nih.gov The presence and position of substituents on the benzyl ring can modulate its electronic properties and steric bulk, thereby fine-tuning its interactions with the target. In some cases, the benzyl group itself is essential for activity; for instance, in studies of YC-1 analogs, replacing the 1-benzyl group with a hydrogen atom significantly reduced antiplatelet activity, indicating the necessity of an aromatic ring at that position. nih.gov

Stereochemical Implications in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds like this compound. The presence of a stereocenter at the second carbon of the propan-2-amine backbone means that the compound can exist as two enantiomers, (R) and (S).

These enantiomers are non-superimposable mirror images of each other and can exhibit significantly different interactions with chiral biological targets such as enzymes and receptors. It is a well-established principle in medicinal chemistry that one enantiomer is often more active than the other (the eutomer), while the other may be less active or even inactive (the distomer).

The differential activity arises because the precise spatial arrangement of the functional groups (the benzylamino group, the trifluoromethyl group, and the methyl group) around the chiral center determines how well the molecule can fit into a specific binding site. The three-dimensional shape of the binding site is also chiral, being composed of L-amino acids. Therefore, one enantiomer will typically have a more complementary fit, allowing for optimal interactions with the target, leading to a stronger biological response.

For example, in the investigation of TRPV1 antagonists, the (S)-enantiomer of a particular compound was found to be significantly more potent than the (R)-enantiomer, highlighting the importance of stereochemistry in achieving high affinity. nih.gov This underscores the need to synthesize and test enantiomerically pure forms of this compound to fully elucidate its SAR and identify the more active stereoisomer.

Design Strategies for Modulating Interactions with Research Targets

The design of new molecules based on the this compound scaffold aims to modulate their interactions with specific research targets to achieve desired biological effects. Several strategies can be employed, guided by the SAR principles discussed in the previous sections.

One common strategy is scaffold hopping , where the core structure is replaced with a different one that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. For example, scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline led to the development of 5,6,7-trimethoxyflavan derivatives as potential anticancer agents. nih.gov

Another approach is substituent modification . This involves the systematic introduction of different functional groups at various positions on the scaffold to probe for beneficial interactions with the target. For the this compound scaffold, this could involve:

Placing various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzyl ring to optimize π-π stacking and hydrophobic interactions.

Replacing the benzyl group with other aromatic or heteroaromatic rings to explore different binding modes.

Altering the alkyl portion of the amine to fine-tune the steric and electronic properties of the molecule.

Bioisosteric replacement is another powerful design strategy. This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For instance, the trifluoromethyl group itself is often used as a bioisostere for a methyl group or a chlorine atom, offering a unique combination of size and electronic properties. mdpi.com

Finally, conformational constraint can be used to lock the molecule into a more active conformation. This can be achieved by introducing rings or other rigid features into the structure, reducing the molecule's flexibility and potentially increasing its binding affinity by lowering the entropic penalty of binding.

These design strategies, informed by detailed SAR studies, are essential for the rational development of new research compounds based on the this compound scaffold.

Stereochemistry and Enantioselective Properties in Chemical Research

Enantioselective Synthesis Strategies for N-Benzyl-N-(trifluoromethyl)propan-2-amine and its Chiral Analogs

The synthesis of single enantiomers of chiral trifluoromethylated amines is a significant area of research, driven by the distinct properties each stereoisomer may exhibit. Several advanced strategies have been developed to achieve high levels of enantioselectivity.

Catalytic Asymmetric Synthesis: This is a primary strategy for accessing enantioenriched trifluoromethylated amines. It involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the preferential formation of one enantiomer.

Organocatalysis: A notable approach involves the asymmetric isomerization of trifluoromethyl imines, catalyzed by chiral organic molecules. nih.gov This method has proven effective for producing a variety of both aromatic and aliphatic chiral trifluoromethylated amines in high enantiomeric excess. nih.gov

Biocatalysis: Engineered enzymes, particularly variants of cytochrome c, have been employed for the asymmetric N-H carbene insertion reaction. acs.org Using specifically designed enzymes and carbene donors like benzyl (B1604629) 2-diazotrifluoropropanoate, researchers can synthesize chiral α-trifluoromethyl amino esters with excellent yields and high enantioselectivity. acs.org A key advantage of biocatalysis is the ability to invert the enantioselectivity by modifying either the enzyme or the substrate, allowing access to either the (R) or (S) enantiomer. acs.org

Metal Catalysis: Dual catalysis systems, such as a combination of nickel and photoredox catalysts, are used for the enantioselective cross-coupling of benzylic trifluoroborate salts with aryl bromides. nih.gov This method, often optimized using high-throughput experimentation, provides access to chiral N-benzylic compounds with good to excellent enantioselectivity. nih.gov

Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to the substrate. youtube.com The auxiliary guides the stereochemical course of a subsequent reaction and is removed once its purpose is served. youtube.com For amine synthesis, chiral sulfinamides, which can be prepared with high optical purity, often serve as effective auxiliaries. researchgate.net For instance, the reaction of organometallic reagents with chiral N-sulfinylimines can produce chiral amines with high diastereoselectivity, and the subsequent removal of the sulfinyl group yields the desired enantioenriched primary amine. researchgate.net

Substrate Control: In this approach, existing stereochemistry within a molecule is used to direct the formation of a new stereocenter. youtube.com A relevant method is the stereospecific isomerization of α-chiral allylic amines to synthesize α,γ-chiral trifluoromethylated amines, where the chirality of the starting material is effectively transferred to the product. acs.org

Table 1: Biocatalytic Synthesis of Chiral α-Trifluoromethyl Amines via N-H Insertion

| Carbene Donor Substrate | Enzyme Variant | Product Configuration | Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Benzyl 2-diazotrifluoropropanoate | Engineered Cytochrome c (Ht-Cc552 variant) | R | >99% | 95:5 | acs.org |

| Cyclohexyl Diazo Compound | Engineered Cytochrome c (Ht-Cc552 variant) | R | >99% | 97:3 | acs.org |

| 2,5-dimethylbenzyl Diazo Compound | Engineered Cytochrome c (Ht-Cc552 variant) | S | 96% | 99.5:0.5 | acs.org |

Chiral Resolution Techniques and Optical Purity Determination

When a synthesis produces a racemic mixture (an equal mix of both enantiomers), separation techniques are required to isolate the individual enantiomers. This process is known as chiral resolution. wikipedia.org

Chiral Resolution Techniques:

Diastereomeric Salt Crystallization: This is the most common resolution method for amines. wikipedia.org It involves reacting the racemic amine with a single enantiomer of a chiral acid (a chiral resolving agent), such as tartaric acid or (R)-(+)-N-benzyl-1-phenylethylamine. wikipedia.orgnih.gov This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. wikipedia.org One diastereomer crystallizes out of the solution while the other remains dissolved. The separated salt is then treated with a base to liberate the pure enantiomer of the amine. wikipedia.org

Kinetic Resolution: This method uses a catalyst, often an enzyme, that reacts at different rates with each enantiomer in a racemic mixture. rsc.org For example, the enzymatic hydrolysis of a derivative can selectively occur for one enantiomer, allowing the unreacted enantiomer to be recovered in high optical purity. rsc.org

Optical Purity Determination: Once an enantiomer has been synthesized or resolved, its purity must be quantified. This is expressed as enantiomeric excess (ee) or optical purity. dalalinstitute.com

Enantiomeric Excess (ee): This value represents the excess of one enantiomer over the other, calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| x 100. dalalinstitute.com A pure enantiomer has an ee of 100%, while a racemic mixture has an ee of 0%. dalalinstitute.com

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the primary modern technique for determining enantiomeric purity. skpharmteco.com The CSP contains a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be detected as separate peaks. The relative area of these peaks allows for precise calculation of the enantiomeric ratio and ee. researchgate.net Gas chromatography is also used, though less frequently. skpharmteco.com A legacy technique is polarimetry, which measures the rotation of plane-polarized light by the sample. skpharmteco.com While fast, it is generally less accurate than chromatographic methods because the magnitude of rotation can be affected by concentration, solvent, and temperature, and is not always linearly proportional to the enantiomeric composition. dalalinstitute.comthieme-connect.de

Table 2: Comparison of Techniques for Optical Purity Determination

| Technique | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase leading to separation of enantiomers. | High accuracy and precision; directly measures enantiomer ratio; widely applicable. | Requires method development; can be costly. | skpharmteco.comthieme-connect.de |

| Polarimetry | Measures the angle of rotation of plane-polarized light by a chiral sample. | Fast and simple measurement. | Less accurate; sensitive to experimental conditions; requires pure sample; non-linearity issues. | dalalinstitute.comskpharmteco.com |

| NMR Spectroscopy | Uses chiral shift reagents or solvents to induce chemical shift differences between enantiomers. | Provides structural information; accurate quantification. | Requires specialized chiral reagents; potential for peak overlap. | thieme-connect.de |

Impact of Stereoisomerism on Molecular Interactions in Research Models

The specific three-dimensional structure of each enantiomer of this compound is fundamental to how it interacts with other chiral molecules, a concept known as chiral recognition. In biological and research models, which are inherently chiral environments, stereoisomers can exhibit vastly different behaviors. biomedgrid.com

One enantiomer may bind strongly to a biological target like a receptor or enzyme, producing a desired effect, while the other may be less active, inactive, or even cause undesired or toxic effects. biomedgrid.com This difference arises from the fact that the binding site of a biological macromolecule is itself chiral and will therefore interact differently with the two enantiomers, much like a right hand fits well into a right-handed glove but not a left-handed one.

The physical basis for this discrimination is rooted in intermolecular forces. In the solid state, for example, chiral discrimination is driven by the efficiency of molecular packing in a crystal lattice. X-ray crystallography studies of diastereomeric salts have revealed that the more stable, less soluble salt often achieves a more compact and energetically favorable packing arrangement, sometimes described as a "lock-and-key" supramolecular assembly. nih.gov This tight packing is made possible by a precise complementarity of shape and weak intermolecular interactions (such as hydrogen bonding and van der Waals forces) between the resolving agent and the correct enantiomer. nih.gov

More recent research suggests that stereoisomeric effects go beyond simple geometric fit and charge distribution. Studies on the binding of chiral amino acids have shown that electron spin polarization can make a comparable contribution to enantioselective interactions. nih.gov This indicates that the electronic properties and spin states of interacting chiral molecules, influenced by their three-dimensional structure, play a significant role in the kinetics and thermodynamics of binding, adding another layer of complexity to molecular recognition. nih.gov

Stereochemical Control in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools for building complex molecules. researchgate.net Achieving stereochemical control in MCRs is a key goal, as it allows for the rapid and economical synthesis of structurally diverse chiral compounds from simple precursors. researchgate.net

Asymmetric MCRs use a chiral catalyst to direct the formation of a specific stereoisomer. Chiral phosphoric acids, for example, have proven to be highly effective catalysts in reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction. researchgate.net In this process, the catalyst activates the substrates through hydrogen bonding and creates a chiral environment around the reacting molecules. This forces the reactants to approach each other from a specific direction, leading to the formation of the product with high enantioselectivity. researchgate.net The stereochemical outcome can be influenced by the structure of the catalyst and the substrates. researchgate.net

The synthesis of precursors to chiral amines, such as chiral sulfinimines, can also be achieved using MCRs. For instance, four-component coupling protocols have been developed that utilize recoverable chiral templates to produce a wide range of sulfinimines with high enantiomeric excess. nih.gov These sulfinimines are valuable intermediates that can be readily converted into the corresponding chiral amines. The ability to control stereochemistry in MCRs is crucial for creating libraries of chiral compounds for research and development, providing a powerful pathway to molecules like this compound and its analogs.

Applications As Chemical Intermediates and Versatile Building Blocks

Utilization of N-Benzyl-N-(trifluoromethyl)propan-2-amine Scaffolds in Complex Organic Synthesis

The unique structural features of this compound, which include a benzyl (B1604629) group, a secondary amine, and a trifluoromethyl group, make it a valuable scaffold in complex organic synthesis. The benzyl group can serve as a protecting group for the amine, which can be removed under various conditions to allow for further functionalization. The presence of the trifluoromethyl group can significantly influence the electronic properties and reactivity of the molecule.

Research on related compounds has shown that the trifluoromethyl group can enhance the stereoselectivity of certain reactions. For instance, the substitution of benzyl groups with trifluoromethyl groups on glucosyl imidate donors has been demonstrated to increase 1,2-cis-selectivity in glycosylation reactions. nih.gov This suggests that the trifluoromethyl moiety in this compound could be strategically employed to control the stereochemical outcome of complex synthetic transformations.

Furthermore, the secondary amine functionality provides a reactive site for a wide range of chemical modifications. It can undergo N-alkylation, acylation, and other common amine reactions to build more elaborate molecular architectures. The combination of the robust benzyl protecting group and the influential trifluoromethyl group makes this scaffold a promising starting material for the synthesis of intricate target molecules. The synthesis of related N-benzyl derivatives has been explored in the context of creating biologically active compounds, where the N-benzyl group is a key component of the final structure. acs.org

Table 1: Potential Synthetic Transformations Utilizing the this compound Scaffold

| Reaction Type | Reagent/Catalyst | Potential Product |

| N-Alkylation | Alkyl halide | Tertiary amine |

| N-Acylation | Acyl chloride or anhydride (B1165640) | Amide |

| Reductive Amination | Aldehyde or ketone, reducing agent | Substituted amine |

| Debenzylation | Hydrogenolysis (e.g., H₂, Pd/C) | Secondary amine |

Synthesis of Functionalized Derivatives for Material Science Research (e.g., OLEDs)

While specific research on the use of this compound in Organic Light-Emitting Diodes (OLEDs) is not extensively documented, the structural motifs present in the molecule are relevant to materials science. The trifluoromethyl group is known to enhance the electron-transporting properties of organic materials, a crucial characteristic for efficient OLEDs. The incorporation of fluorine atoms can also improve the thermal stability and volatility of organic semiconductors.

The synthesis of functionalized derivatives of this compound could lead to novel materials for OLED applications. For example, the benzyl group could be functionalized with chromophoric units, or the amine could be used to link the molecule to a polymer backbone. The development of new organic materials often involves the exploration of novel building blocks, and the availability of compounds like N-benzyl-2-methyl-1-[3-(trifluoromethyl)phenyl]-2-propanamine hydrochloride for research in material science suggests the potential utility of such scaffolds. sigmaaldrich.com

Role in the Development of Agrochemical Research Compounds

The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to increase metabolic stability and lipophilicity, which can enhance the efficacy and bioavailability of the active ingredient. The N-benzyl moiety can also contribute to the biological activity of a compound.

Although direct application of this compound in agrochemical research is not widely reported, its structure represents a promising starting point for the synthesis of new research compounds. By modifying the aromatic ring of the benzyl group or by further functionalizing the amine, chemists can generate a variety of derivatives for screening as potential herbicides, insecticides, or fungicides. The synthesis of various fluorinated and benzylated compounds for biological screening is a common strategy in agrochemical discovery.

Precursors for the Synthesis of Diverse Compound Libraries for Research Screening

The modular nature of this compound makes it an excellent precursor for the synthesis of diverse compound libraries for high-throughput screening. The secondary amine allows for the introduction of a wide range of substituents through techniques like parallel synthesis or combinatorial chemistry.

For example, a library of amides could be generated by reacting this compound with a diverse set of carboxylic acids. Similarly, a library of tertiary amines could be synthesized via reductive amination with a variety of aldehydes and ketones. The resulting compounds, all sharing the core this compound scaffold, would possess a range of different physicochemical properties, increasing the likelihood of identifying a "hit" in a biological screen. The availability of similar compounds for early discovery research underscores the value of such building blocks in generating novel chemical entities for screening. sigmaaldrich.com

Exploration of Molecular Interactions and Biochemical Pathways Non Clinical Research Focus

Investigation of Compound Interactions with Defined Biological Targets (e.g., enzymes, receptors) in in vitro or isolated system research

Research into analogs of N-Benzyl-N-(trifluoromethyl)propan-2-amine reveals a pattern of interaction with specific biological targets, primarily enzymes and G-protein coupled receptors. The presence of the trifluoromethyl group often enhances lipophilicity, which can facilitate passage through biological membranes to engage with these targets.

Analogs featuring the N-benzyl and trifluoromethyl components have been identified as potent modulators of various enzymes.

Deubiquitinase Inhibition: A series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which include a trifluoromethylphenyl group, have been developed as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex. acs.org This enzyme complex is a key regulator in DNA damage response pathways. The inhibition of USP1/UAF1 by these compounds demonstrates that this chemical scaffold can interact with the active site of enzymes involved in protein-protein interactions. acs.orgresearchgate.net For instance, the compound ML323, an N-benzyl-2-phenylpyrimidin-4-amine derivative, exhibits nanomolar inhibitory potency against USP1/UAF1. acs.org

Cholinesterase Inhibition: N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Several of these compounds showed moderate inhibition of both enzymes, with some demonstrating greater potency for AChE than the clinically used drug rivastigmine. nih.gov The most effective inhibitors of AChE in this series were those with long alkyl chains (N-Tridecyl/pentadecyl). nih.gov

Kinase Inhibition: Analogs containing an N-(trifluoromethyl)benzene moiety have shown significant inhibitory activity against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov Compounds with this feature exhibited up to 92% inhibition of EGFR at a concentration of 10 nM. nih.gov The trifluoromethylphenyl ring is noted to pack into the specificity pocket of the kinase domain, an interaction that enhances binding affinity. nih.gov

Methyltransferase Inhibition: N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides have been designed as inhibitors of Co-activator Associated Arginine Methyltransferase 1 (CARM1). The potency of these inhibitors was found to be dependent on the nature of the heteroaryl fragment attached to the pyrazole (B372694) core. researchgate.net

Table 1: Modulatory Effects of Analogs on Enzymatic Activity

| Analog Class | Enzyme Target | Observed Effect | Potency (Example) | Source |

|---|---|---|---|---|

| N-Benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 Deubiquitinase | Inhibition | IC₅₀ = 70 nM (for compound 38) | acs.org |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Acetylcholinesterase (AChE) | Inhibition | IC₅₀ = 27.04 µM (for N-pentadecyl derivative) | nih.gov |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Butyrylcholinesterase (BuChE) | Inhibition | IC₅₀ = 58.01–277.48 µM | nih.gov |

| 4-(Arylaminomethyl)benzamide derivatives | Epidermal Growth Factor Receptor (EGFR) | Inhibition | 92% inhibition at 10 nM | nih.gov |

| N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides | Co-activator Associated Arginine Methyltransferase 1 (CARM1) | Inhibition | Potency influenced by heteroaryl fragment | researchgate.net |

The N-benzyl structural motif is crucial for interactions with various receptors, particularly serotonin (B10506) (5-HT) receptors.

Serotonin Receptor Binding: Studies on N-benzyltryptamines and N-benzyl phenethylamines have explored their binding affinity and functional activity at human 5-HT₂ receptor subtypes. nih.govnih.gov N-benzyl substitution on tryptamines is known to increase affinity and potency at 5-HT₂ receptors. nih.gov While some N-benzyltryptamine analogs showed only modest selectivity between 5-HT₂ₐ and 5-HT₂𝒸 receptors, they displayed affinities in the 10–100 nanomolar range for the 5-HT₂ₐ subtype. nih.gov Unexpectedly, functional assays revealed that these compounds were often full agonists at the 5-HT₂𝒸 receptor while having lower efficacy at the 5-HT₂ₐ subtype. nih.gov

Dopamine (B1211576) Receptor Binding: A related compound, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), designed as a dopamine D2 receptor ligand, showed an affinity (Ki) of 151 nM. researchgate.net Molecular docking studies indicated that the key interaction involves the protonatable nitrogen atom of the ligand with an aspartate residue in the receptor's binding site. researchgate.net

Table 2: Ligand-Target Binding of Analogs in Research Models

| Analog Class | Receptor Target | Binding Affinity (Example) | Key Finding | Source |

|---|---|---|---|---|

| N-benzyltryptamines | 5-HT₂ₐ Receptor | Ki in 10-100 nM range | N-benzylation can increase affinity. | nih.gov |

| N-benzyltryptamines | 5-HT₂𝒸 Receptor | Varies; often full agonists | Showed higher functional agonism compared to 5-HT₂ₐ. | nih.gov |

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Dopamine D2 Receptor | Ki = 151 nM | Interaction with Asp (3.32) in the binding pocket. | researchgate.net |

Elucidation of Molecular Mechanisms in Cellular Research Models (e.g., specific protein-protein interactions, pathway modulation)

The inhibitory action of N-benzyl-containing compounds on enzymes like USP1 has direct consequences on cellular pathways. By inhibiting the deubiquitylation of key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and FANCD2, the N-benzyl-2-phenylpyrimidin-4-amine analog ML323 was shown to impair DNA repair mechanisms. researchgate.net This activity led to the sensitization of cisplatin-resistant non-small cell lung cancer cells to the chemotherapeutic agent, highlighting a clear mechanism of pathway modulation. researchgate.net Molecular docking studies suggest the inhibitory mechanism involves the compound inserting into the hydrophobic core of USP1, inducing conformational changes in the active site. researchgate.net

Comparative Studies with Related Chemical Scaffolds to Understand Structural Contributions to Biochemical Effects

Structure-activity relationship (SAR) studies on various analog series provide critical information on how specific structural modifications influence biochemical activity.

Substitution on the N-Benzyl Ring: In studies of N-benzyl phenethylamines as 5-HT₂ₐ/₂𝒸 agonists, substituents on the N-benzyl group significantly influenced activity. nih.gov For example, N-(2-hydroxybenzyl) substituted compounds generally showed the highest functional activity at the 5-HT₂ₐ receptor with good selectivity. nih.gov

Alkyl Chain Length: For N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, the length of the N-alkyl chain was a determining factor for cholinesterase inhibition. nih.gov While longer chains (C13, C15) were optimal for AChE inhibition, shorter chains (C5 to C7) were better for BuChE inhibition. nih.gov

Core Scaffold Modification: In the development of USP1/UAF1 inhibitors, replacing a quinazoline (B50416) core with a pyrimidine (B1678525) ring was well-tolerated and led to compounds with comparable potency but lower molecular weight and lipophilicity. acs.org Further substitution on the pyrimidine ring, such as adding a 5-methyl group, resulted in a twofold increase in potency. acs.org

3-Oxy Site in Lacosamide Analogs: In SAR studies of the anticonvulsant Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), the 3-oxy position was explored. nih.gov The research indicated that this position, along with the 4'-benzylamide site, can accommodate non-bulky, hydrophobic groups while retaining significant anticonvulsant activity. nih.gov The loss of activity from larger substituents could be partially offset by introducing unsaturated groups. nih.gov

These comparative studies underscore the modular nature of these chemical scaffolds, where specific substitutions on the benzyl (B1604629) ring, the amine, or the core structure can fine-tune the compound's interaction with biological targets, altering its potency and selectivity.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The industrial production of amines has traditionally relied on fossil fuels and processes requiring high temperatures and pressures, which negatively impacts the energy balance of production. fraunhofer.de The future synthesis of compounds like N-Benzyl-N-(trifluoromethyl)propan-2-amine is increasingly geared towards green and sustainable methodologies that minimize waste, reduce energy consumption, and utilize renewable feedstocks. fraunhofer.dersc.org

Key areas of research include:

Catalytic Hydrogen Borrowing and Reductive Amination: These methods are central to green amine synthesis. rsc.org Hydrogen borrowing, or hydrogen auto-transfer, allows for the N-alkylation of amines using alcohols, with water as the only byproduct. rsc.org The synthesis of this compound could be envisioned via the reaction of benzylamine (B48309) with a trifluoromethylated propanol (B110389) derivative, or conversely, the reaction of an appropriate trifluoromethyl-amine with benzyl (B1604629) alcohol. Similarly, reductive amination using molecular hydrogen is a cornerstone of producing various amines for industry and medicine. acs.org Research into heterogeneous catalysts, such as platinum nanowires, is enabling the efficient and eco-friendly synthesis of tertiary amines under mild conditions. fao.org

Biocatalysis and Cell-Free Biosynthesis: The use of enzymes as biocatalysts offers a highly sustainable alternative, operating under ambient pressure and lower temperatures. fraunhofer.de Directed evolution can tailor enzymes to optimize catalytic activity for new substrates and reactions, providing environmentally friendly alternatives to metal catalysts. cgu-odisha.ac.in A future route to this compound could involve enzymatic cascades that assemble the molecule from renewable precursors. fraunhofer.de

Advanced Trifluoromethylation Methods: The introduction of the trifluoromethyl (CF3) group is critical, as this moiety can enhance metabolic stability and lipophilicity in bioactive molecules. researchgate.net While the synthesis of N-CF3 compounds has been challenging, recent progress has been made. researchgate.net Novel methods that avoid harsh reagents are being developed, such as a one-pot synthesis using CF3SO2Na, which offers good functional group tolerance under mild conditions. rsc.org Another approach involves the reaction of secondary amines with electrophiles like chlorodithiophenylformate in the presence of a fluoride (B91410) source, bypassing the need for pre-made CF3-containing precursors. chemistryviews.org

The table below summarizes emerging sustainable synthetic strategies applicable to amine synthesis.

Table 1: Comparison of Sustainable Amine Synthesis Strategies| Methodology | Key Features | Potential Advantages | Relevant Research Findings |

|---|---|---|---|

| Catalytic Hydrogen Borrowing | Uses alcohols for N-alkylation; water is the primary byproduct. | High atom economy; avoids pre-activation of alcohols; reduces waste. | Alcohol and amine functionalities are common in biomass, making them ideal substrates. rsc.org |

| Biocatalysis | Employs purified enzymes or whole-cell systems. | High selectivity (enantioselectivity); mild reaction conditions (low temperature/pressure); uses renewable feedstocks. | The Fraunhofer IGB's "Bi-Amin" project is developing biotechnological routes to make amine production more sustainable. fraunhofer.de |

| Flow Chemistry | Reactions are conducted in a continuously flowing stream. | Enhanced safety with hazardous substances; increased productivity; lower environmental impact. cgu-odisha.ac.in | Allows for solvent-free reactions through techniques like reactive extrusion. cgu-odisha.ac.in |

| Advanced Trifluoromethylation | Employs novel reagents for introducing the CF3 group. | Milder conditions; better functional group tolerance; improved safety and cost-effectiveness. | Methods using CF3SO2Na and umpolung strategies have been developed for N-trifluoromethylation. researchgate.netrsc.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization process. jddtonline.infospringernature.com For a compound like this compound, these computational tools offer a pathway to predict its properties and guide the synthesis of analogs with tailored functions.

Quantitative Structure-Activity Relationship (QSAR): AI-driven QSAR models can predict the biological activity or physical properties of novel compounds, reducing the need for exhaustive and costly laboratory screening. jddtonline.info By analyzing the structural features of this compound, ML algorithms could predict its potential target affinity and guide modifications to enhance desired activities. jddtonline.inforesearchgate.net

ADMET Prediction: A significant cause of failure in drug development is unforeseen toxicity. jddtonline.info ML models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule at an early stage, saving significant time and resources. jddtonline.infoscispace.com This would allow for the in silico screening of this compound and its derivatives to flag potential liabilities before synthesis.

The table below details the application of AI/ML in chemical compound development.

Table 2: Applications of AI and Machine Learning in Compound Development| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Target Identification | Utilizes multi-omics data analysis to identify novel therapeutic targets. nih.gov | Could identify biological pathways where this compound or its analogs might be active. |

| Virtual Screening | Screens vast libraries of virtual compounds against a biological target to identify potential hits. springernature.com | Could rapidly assess the potential of a library of derivatives for a specific target. |

| QSAR Modeling | Predicts biological activity based on chemical structure. jddtonline.inforesearchgate.net | Could forecast the efficacy and properties of the compound, guiding synthetic efforts. |

| ADMET Prediction | Predicts pharmacokinetic and toxicity profiles from the molecular structure. nih.gov | Allows for early-stage in silico risk assessment, prioritizing safer and more effective analogs. |

| Synthesis Planning | Predicts chemical reactions and helps design accessible synthetic routes. springernature.com | Could suggest novel and efficient pathways for synthesizing the target compound and its derivatives. |

Advanced Characterization Techniques for Dynamic Molecular Systems

Understanding the three-dimensional structure, conformational flexibility, and intermolecular interactions of a molecule is crucial for predicting its function. Advanced characterization techniques provide unprecedented insight into these dynamic properties, which would be essential for studying this compound.

Enhanced Sampling Molecular Dynamics (MD): Traditional MD simulations can be limited in exploring the full conformational landscape of a molecule. numberanalytics.com Enhanced sampling techniques like Metadynamics and Replica-Exchange Molecular Dynamics (REMD) accelerate this exploration by overcoming high energy barriers. numberanalytics.comnih.gov These methods could be used to map the free-energy landscape of this compound, revealing its stable conformations and the dynamics of its interaction with potential biological targets. tandfonline.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for analyzing molecular structure and dynamics in solution. mdpi.com Modern NMR techniques can provide detailed information on molecular interactions and kinetics, which would be invaluable for characterizing how this compound binds to other molecules or self-assembles. mdpi.com

Cryo-Electron Microscopy (Cryo-EM): For larger molecular assemblies, cryo-EM provides high-resolution images that allow for the direct visualization of molecular morphology. mdpi.com If this compound were to be incorporated into a larger system, such as a polymer or a nanoparticle, cryo-EM could be used to characterize the resulting structure.

The table below outlines advanced techniques for molecular characterization.

Table 3: Advanced Characterization Techniques and Their Applications| Technique | Principle | Information Provided | Relevance to this compound |

|---|---|---|---|

| Replica-Exchange MD (REMD) | Multiple simulations of the system run in parallel at different temperatures, with configurations swapped periodically. nih.gov | Enhanced sampling of conformational space; mapping of free energy landscapes. | Characterizing the flexibility of the benzyl and isopropyl groups and their preferred orientations. |

| Metadynamics | A history-dependent bias potential is added to the system's Hamiltonian to discourage revisiting previously explored states. numberanalytics.comnih.gov | Calculation of free energy surfaces; identification of transition states. | Understanding the energy barriers between different conformational states. |

| Cryo-Electron Microscopy (Cryo-EM) | Samples are flash-frozen in vitreous ice and imaged with an electron microscope. mdpi.com | High-resolution 3D structure of large molecules and complexes. | Visualizing the compound if integrated into a supramolecular structure or nanomaterial. |

| Advanced NMR | Exploits the magnetic properties of atomic nuclei to probe molecular structure and dynamics. mdpi.com | Detailed information on molecular structure, kinetics, and interactions in solution. | Confirming the chemical structure and studying its binding interactions with target macromolecules. |

Expansion of Research Applications in Emerging Fields of Chemical Science

The unique structural characteristics of this compound suggest potential utility in several emerging scientific fields beyond traditional pharmaceuticals.

Materials Science and Nanotechnology: The trifluoromethyl group is known to impart unique properties like thermal stability and hydrophobicity. These features could be exploited in the design of new polymers, liquid crystals, or functional coatings. Nanotechnology, in particular, could leverage derivatives of this compound for creating tailored nano-delivery systems or as components in advanced electronic materials. higheredforall.inthecalculatedchemist.com